molecular formula C15H10N2O2 B10844350 4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione

4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione

Cat. No.: B10844350
M. Wt: 250.25 g/mol
InChI Key: DSCSSQAANWCYAP-UHFFFAOYSA-N
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Description

4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione is a heterocyclic compound that belongs to the class of pyrrolocarbazoles. This compound is characterized by a fused ring system that includes a pyrrole ring and a carbazole moiety. It has garnered significant interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-4-indolylmaleimides with alkynes, leading to the formation of the desired pyrrolocarbazole scaffold . The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce different substituents onto the pyrrolocarbazole scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione involves its interaction with specific molecular targets. It binds to the ATP-binding site of kinases such as Wee1 and Chk1, inhibiting their activity . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with conserved water molecules in the ATP-binding site enhances its binding affinity and selectivity .

Comparison with Similar Compounds

4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione can be compared with other pyrrolocarbazole derivatives, such as:

Properties

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

4-methyl-6H-pyrrolo[3,4-c]carbazole-1,3-dione

InChI

InChI=1S/C15H10N2O2/c1-7-6-10-12(8-4-2-3-5-9(8)16-10)13-11(7)14(18)17-15(13)19/h2-6,16H,1H3,(H,17,18,19)

InChI Key

DSCSSQAANWCYAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3N2)C4=C1C(=O)NC4=O

Origin of Product

United States

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